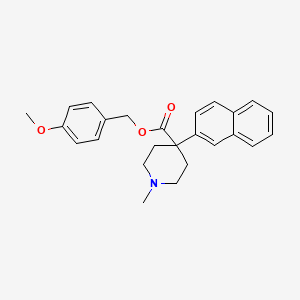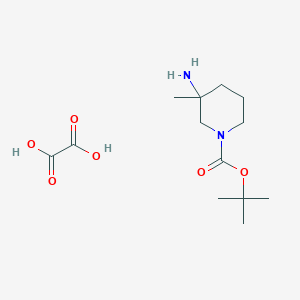![molecular formula C20H36O3 B12341540 (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is an organic compound characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain with a double bond in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves the following steps:
Epoxidation: The starting material, a suitable unsaturated fatty acid, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Chain Elongation: The aliphatic chain is elongated through a series of reactions, including Wittig reactions and hydrogenation steps, to achieve the desired length and configuration.
Z-Configuration Introduction: The Z-configuration of the double bond is introduced using selective hydrogenation or isomerization techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Saturated Derivatives: Resulting from the reduction of the double bond.
Functionalized Products: Obtained through nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The aliphatic chain and double bond contribute to the compound’s hydrophobic interactions and binding affinity.
Vergleich Mit ähnlichen Verbindungen
(E)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid: Differing in the configuration of the double bond.
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid methyl ester: A methyl ester derivative with similar structural features.
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1 |
InChI-Schlüssel |
KZTLOTWHEAHQAZ-VNULFWPXSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)







![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)

